molecular formula C19H23N3O2 B2784289 (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone CAS No. 1421530-50-8

(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone

Cat. No.: B2784289
CAS No.: 1421530-50-8
M. Wt: 325.412
InChI Key: WGLHEAIGJGMAEC-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H23N3O2 and its molecular weight is 325.412. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The compound, also known as (4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone, is a derivative of the N’- (4-benzylpiperidin-1-yl)alkylamine class . These compounds have been studied for their potential in managing Alzheimer’s disease . The primary targets of these compounds are believed to be the enzymes and proteins involved in the neurodegenerative cascade of Alzheimer’s disease .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby modulating the neurodegenerative cascade associated with Alzheimer’s disease . For instance, it has been demonstrated that these compounds can prevent β-sheet aggregation and fibril formation . They can also inhibit acetylcholinesterase (AChE)-mediated amyloid-beta (Aβ) fibrillogenesis via their interaction with the AChE peripheral anionic site .

Biochemical Pathways

The compound affects the biochemical pathways associated with Alzheimer’s disease. It can potentially bind to Aβ, inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This action interferes with the rate of peptide nucleation, leading to short fibrillar aggregates .

Result of Action

The compound exerts neuroprotective action on neuronal cells. It protects against Aβ and hydrogen peroxide (H2O2)-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation . This results in significant neurobehavioral, biochemical, neurochemical, and histopathological changes, comparable to the standard drug donepezil .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c23-19(17-14-18-22(20-17)9-4-12-24-18)21-10-7-16(8-11-21)13-15-5-2-1-3-6-15/h1-3,5-6,14,16H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLHEAIGJGMAEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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